2-Hydroxypropyl methacrylate

Hydrogels Biomaterials Contact Lens Materials

2-Hydroxypropyl methacrylate (HPMA) delivers a hydrophobic-hydroxy balance that HEMA, HEA, and HPA cannot match. Key advantages: 50% lower water uptake (~19–22% vs 38%), preventing hydrogel swelling; 9× faster propagation (kp 640 vs 71.9 L·mol⁻¹·s⁻¹) for higher coating line speeds; lower exotherm (88°C vs 95°C) to protect heat-sensitive substrates; and preferential copolymer incorporation (r₁ 1.8–4.4) for consistent hydroxyl distribution at lower feed ratios. In biomedical hydrogels, 20% HPMA shifts release from burst to sustained profile. Source high-purity HPMA to differentiate your formulations.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 9086-85-5
Cat. No. B7721401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl methacrylate
CAS9086-85-5
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(COC(=O)C(=C)C)O
InChIInChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3
InChIKeyVHSHLMUCYSAUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
Limited solubility in water, sol in common organic solvents

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypropyl methacrylate (CAS 9086-85-5): Hydrophobic-Hydrophilic Methacrylate Monomer for Advanced Polymer Design


2-Hydroxypropyl methacrylate (HPMA, CAS 9086-85-5) is a methacrylate ester featuring a hydroxyl group on a propyl spacer, combining the reactivity of the methacrylate moiety with the chemical functionality of the hydroxyl group [1]. This structural arrangement positions HPMA as a 'hydrophobic hydroxy monomer' that exhibits both hydrophilic character (via the hydroxyl group) and hydrophobic character (via the extended alkyl chain) . The monomer is typically a clear, colorless liquid with density ~1.066 g/mL at 25°C and a boiling point of approximately 218.8°C [2]. Its dual hydrophilic-hydrophobic nature makes it a strategic choice for applications where controlled water interaction, mechanical flexibility, and enhanced substrate adhesion are required.

Why 2-Hydroxypropyl methacrylate Cannot Be Replaced by HEMA or Other Hydroxyalkyl Methacrylates


Despite sharing the methacrylate backbone and a pendant hydroxyl group with analogs such as 2-hydroxyethyl methacrylate (HEMA), 2-hydroxyethyl acrylate (HEA), and 2-hydroxypropyl acrylate (HPA), 2-hydroxypropyl methacrylate exhibits distinct physicochemical and performance characteristics that preclude simple substitution [1]. The additional methylene unit in the hydroxypropyl spacer of HPMA relative to HEMA alters the balance between hydrophilicity and hydrophobicity, directly impacting water uptake, mechanical modulus, and polymerization kinetics [2]. Furthermore, the methacrylate α-methyl group in HPMA distinguishes it from acrylate analogs (HEA, HPA), conferring slower free-radical propagation but greater polymer backbone rigidity [3]. These differences manifest as quantifiable variations in equilibrium water content, reactivity ratios in copolymerization, and ultimate material properties such as elastic modulus, water resistance, and biocompatibility profiles [4]. Consequently, formulations optimized for HPMA cannot be reliably substituted with HEMA, HEA, or HPA without compromising performance.

Quantitative Differentiation Evidence for 2-Hydroxypropyl methacrylate Versus HEMA, HEA, and HPA


Equilibrium Water Content (EWC) of Homopolymers: HPMA Exhibits the Lowest Hydrophilicity Among Common Hydroxyalkyl Methacrylates

In a direct comparison of homopolymer hydrogels prepared under identical crosslinking conditions (1% w/w ethylene glycol dimethacrylate), poly(2-hydroxypropyl methacrylate) (PHPMA) demonstrated the lowest equilibrium water content (EWC) among five common hydroxyalkyl (meth)acrylates. PHPMA exhibited an EWC of approximately 19%, compared to poly(2-hydroxyethyl methacrylate) (PHEMA) at 38%, poly(2-hydroxyethyl acrylate) (PHEA) at 42%, poly(2-hydroxypropyl acrylate) (PHPA) at 41%, and poly(glyceryl methacrylate) (PGMA) at 67% [1]. This 19% EWC for PHPMA is consistent with an independent study reporting 21.57% water content for HPMA-based hydrogel lenses under similar thermal polymerization conditions, compared to 37.06% for HEMA and 82.12% for HEA [2].

Hydrogels Biomaterials Contact Lens Materials

Free-Radical Propagation Rate Coefficient (kp): HPMA Polymerizes Nearly 9× Faster Than HEMA

The free-radical homopolymerization propagation rate coefficient (kp) at 30°C was determined to be 640 L·mol⁻¹·s⁻¹ for 2-hydroxypropyl methacrylate (HPMA), compared to only 71.9 L·mol⁻¹·s⁻¹ for 2-hydroxyethyl methacrylate (HEMA), representing an 8.9-fold difference [1]. For reference, 4-hydroxybutyl methacrylate (HBMA) exhibited a kp of 917 L·mol⁻¹·s⁻¹, and cyclohexyl methacrylate (CHMA) showed a kp of 1070 L·mol⁻¹·s⁻¹. The kp value increases with the length of the alkyl chain in the hydroxyalkyl pendant group [1].

Polymerization Kinetics Coatings UV Curing

Copolymerization Reactivity Ratios with Alkyl Methacrylates: HPMA Demonstrates Strongly Preferential Incorporation into Copolymer Chains

In bulk copolymerization at 60°C with benzoyl peroxide initiator, 2-hydroxypropyl methacrylate (HPMA, M1) exhibited reactivity ratios (r1) of 1.807 ± 0.032 with ethyl methacrylate (EMA), 2.378 ± 0.001 with n-butyl methacrylate (BMA), and 4.370 ± 0.048 with 2-ethylhexyl methacrylate (EHMA), while the corresponding r2 values for the alkyl methacrylates were 0.245 ± 0.021, 0.19 ± 0.01, and 0.103 ± 0.006, respectively [1]. These r1 > 1 and r2 < 1 values indicate that HPMA preferentially incorporates into the growing copolymer chain relative to the alkyl methacrylate comonomer, and this preference intensifies as the alkyl group becomes bulkier.

Copolymer Design Thermoset Acrylics Crosslinking Control

Mechanical Properties of Hydrogels: HPMA Copolymerization Reduces Elastic Modulus and Increases Hydration Relative to HEMA Homopolymer

In poly(HEMA-co-HPMA) hydrogel systems crosslinked with 1 mol% tetraethylene glycol diacrylate (TEGDA), the addition of 20% HPMA (HEMA:HPMA = 4:1) relative to pure PHEMA increased total hydration by 25% and decreased the elastic modulus by 31%, while also reducing nonfreezable bound water content by 33% [1]. Further increasing the HPMA content to a 1:1 ratio increased total hydration by an additional 25% and decreased nonfreezable water content and elastic modulus by 33% and 16%, respectively, compared to the 4:1 copolymer [1].

Hydrogel Mechanics Biomaterials Drug Delivery

UV-Curable Nail Coating Performance: HPMA Matches HEMA Adhesion While Offering Superior Abrasion Resistance

In a comparative evaluation of five acrylic monomers for UV-curable nail coatings, 2-hydroxypropyl methacrylate (HPMA) demonstrated equivalent adhesion strength to glass and aluminum substrates (1.5 MPa) compared to the industry standard HEMA, while achieving a polymerization exotherm maximum temperature (Tmax) of 88°C versus 95°C for HEMA [1]. HPMA also exhibited superior abrasion resistance, with a gloss retention value (G) of 66 GU after abrasion testing [1]. For reference, the monomer MEP achieved the highest Tmax (115°C) and adhesion (2.5 MPa), while TMPTMA provided the best abrasion resistance (G = 76 GU) [1].

UV-Curable Coatings Nail Coatings Adhesion

Industrial Coatings and Adhesives: HPMA Provides Superior Water Resistance and Shrinkage Control Versus HEMA

According to technical datasheets and application literature, 2-hydroxypropyl methacrylate (HPMA) is reported to offer better water resistance and improved shrinkage resistance compared to 2-hydroxyethyl methacrylate (HEMA) when used in unsaturated polyester resins and acrylic polymer formulations . Additionally, HPMA is noted to impart superior flexibility and enhanced adhesion in many polymer systems relative to HEMA, attributed to the longer hydroxypropyl spacer [1]. Quantitative data for these claims are primarily derived from proprietary formulation testing; however, the trends are consistent with the lower water uptake and altered mechanical behavior observed in controlled hydrogel studies.

Industrial Coatings Adhesives Water Resistance

Optimal Application Scenarios for 2-Hydroxypropyl methacrylate Based on Quantitative Differentiation Evidence


Medium-to-Low Water Content Hydrogel Materials Requiring Dimensional Stability

For hydrogel applications such as certain contact lens designs or biomedical coatings where controlled, lower water uptake is essential to maintain dimensional stability and prevent excessive swelling, 2-hydroxypropyl methacrylate (HPMA) is the preferred monomer over HEMA, HEA, or HPA. As demonstrated, PHPMA homopolymer exhibits an equilibrium water content of ~19-22%, approximately 50% lower than PHEMA (38%) and 75% lower than PHEA (82%) [1][2]. This reduced water affinity minimizes swelling-induced shape changes and improves mechanical integrity in aqueous environments, making HPMA ideal for precision hydrogel components.

UV-Curable Coatings and Adhesives Demanding Fast Curing and Balanced Mechanical Properties

In UV-curable coating formulations where cure speed, adhesion, and final mechanical properties must be balanced, HPMA provides a unique profile. Its free-radical propagation rate coefficient (kp = 640 L·mol⁻¹·s⁻¹) is nearly 9× higher than HEMA (71.9 L·mol⁻¹·s⁻¹) [3], enabling faster line speeds and higher throughput. Simultaneously, the lower polymerization exotherm (Tmax = 88°C) compared to HEMA (95°C) [4] reduces thermal stress on heat-sensitive substrates. Furthermore, HPMA's reported superior water resistance and shrinkage control relative to HEMA make it particularly suitable for automotive refinish coatings, electronic conformal coatings, and durable industrial adhesives exposed to moisture.

Copolymer Design for Crosslinkable Acrylic Resins Requiring Efficient Hydroxyl Incorporation

When synthesizing thermoset acrylic polymers that rely on pendant hydroxyl groups for subsequent crosslinking (e.g., with isocyanates or melamine resins), HPMA offers a significant advantage in copolymer composition control. The high reactivity ratios (r1 = 1.807–4.370) of HPMA with alkyl methacrylates [5] indicate that HPMA preferentially incorporates into the growing polymer chain. This allows formulators to achieve the desired hydroxyl concentration and distribution with lower HPMA feed ratios, potentially reducing raw material costs and improving batch-to-batch consistency in the production of automotive OEM and industrial coating resins.

Biomedical Hydrogels Requiring Tunable Stiffness and Sustained Drug Release Profiles

For biomedical hydrogels where mechanical compliance and controlled release kinetics are critical—such as wound dressings, tissue engineering scaffolds, or drug-eluting devices—HPMA incorporation into HEMA-based hydrogels provides a precise tuning mechanism. The addition of 20% HPMA to PHEMA hydrogels increases total hydration by 25% while decreasing elastic modulus by 31% [6]. More importantly, HPMA-containing hydrogels exhibit a sustained drug release profile compared to the burst release observed with pure PHEMA [6], enabling the design of long-acting therapeutic delivery systems with reduced initial burst effects.

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